(4-Propan-2-ylphenyl)methanesulfonyl chloride
Overview
Description
(4-Propan-2-ylphenyl)methanesulfonyl chloride is an organosulfur compound known for its reactivity and versatility in organic synthesis. It is commonly used as a reagent in various chemical reactions, particularly in the formation of sulfonates and as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Propan-2-ylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where methanesulfonic acid is heated with thionyl chloride, resulting in the formation of methanesulfonyl chloride along with the release of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Propan-2-ylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols and amines to form sulfonates and sulfonamides, respectively.
Elimination Reactions: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.
Common Reagents and Conditions
Major Products
Sulfonates: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Scientific Research Applications
(4-Propan-2-ylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Propan-2-ylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form sulfonates and sulfonamides. The formation of these products typically involves the initial attack of the nucleophile on the sulfur atom, followed by the elimination of the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the 4-propan-2-ylphenyl group.
Tosyl chloride: Another sulfonyl chloride used in similar reactions but with a toluene group instead of the 4-propan-2-ylphenyl group.
Uniqueness
(4-Propan-2-ylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-propan-2-ylphenyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQYWYMNBNOPAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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